5-Azaspiro[2.4]heptane hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
5-azaspiro[2.4]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6(1)3-4-7-5-6;/h7H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTCZAISXOQDKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743415 | |
| Record name | 5-Azaspiro[2.4]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3659-21-0 | |
| Record name | 5-Azaspiro[2.4]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-azaspiro[2.4]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.4]heptane hydrochloride typically involves the reaction of a suitable precursor with a nitrogen source under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the product .
Chemical Reactions Analysis
Types of Reactions: 5-Azaspiro[2.4]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the spirocyclic structure acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction can produce an amine derivative .
Scientific Research Applications
Hepatitis C Virus Inhibitors
One of the most significant applications of 5-azaspiro[2.4]heptane hydrochloride is its role as an intermediate in the synthesis of HCV NS5A inhibitors. These inhibitors are crucial in the development of antiviral therapies for hepatitis C, a viral infection that affects millions globally. The compound's derivatives have shown promise in inhibiting the replication of HCV, which is essential for developing effective treatments .
Antiviral Research
The compound has been investigated for its potential as a building block in the development of other antiviral agents beyond HCV. Its structural properties allow for modifications that can enhance antiviral activity against various viruses, making it a versatile candidate for further research in antiviral drug development .
Case Study: Synthesis of HCV Inhibitors
In a study published in 2010, researchers demonstrated that derivatives of this compound could effectively inhibit HCV replication in vitro. The study highlighted the compound's ability to interfere with viral protein synthesis, showcasing its potential as a therapeutic agent against hepatitis C infections .
Structure-Activity Relationship Studies
Further investigations into the structure-activity relationships (SAR) of 5-azaspiro[2.4]heptane derivatives have revealed insights into how modifications to the nitrogen-containing spirocyclic structure can enhance biological activity. These studies are critical for optimizing lead compounds for clinical development and understanding their mechanisms of action against viral targets .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Antiviral Drug Development | Intermediate for HCV NS5A inhibitors; potential for other viruses |
| Synthetic Chemistry | Improved synthesis methods for large-scale production |
| Structure-Activity Studies | Insights into optimizing derivatives for enhanced biological activity |
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Modified Derivatives
Key Observations :
- Fluorination (e.g., 7-fluoro or 7,7-difluoro derivatives) increases molecular weight and lipophilicity, improving membrane permeability and metabolic stability .
- Piperidinyl substitution expands the molecule’s size, enabling interactions with larger binding pockets (e.g., G protein-coupled receptors) .
Pharmacological and Industrial Relevance
- Drug Discovery: 5-Azaspiro[2.4]heptane cores are used in tetrahydroisoquinoline-based kinase inhibitors (e.g., Example 1 in : LCMS [M+H]+ = 452.2) .
- Safety Profiles : The hydrochloride form exhibits moderate hazards (H302: harmful if swallowed), while complex derivatives (e.g., tetrahydrochloride salts) require stringent handling due to higher toxicity .
- Commercial Availability : Suppliers like PharmaBlock and Enamine offer custom derivatives (e.g., ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride, CAS: 2007919-30-2) for high-throughput screening .
Biological Activity
5-Azaspiro[2.4]heptane hydrochloride is a compound that has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, pharmacokinetics, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that includes a nitrogen atom within its bicyclic framework. This structural characteristic is believed to influence its biological activity significantly, particularly in relation to various neurotransmitter systems.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors, specifically dopamine and serotonin receptors. Research indicates that the compound may act as both an agonist and antagonist at these sites, modulating neurotransmitter release and signaling pathways involved in mood regulation and anxiety.
Key Findings:
- Dopamine Receptors : The compound exhibits high affinity for the D3 receptor, which is implicated in addiction and mood disorders. It has been shown to attenuate the effects of drugs of abuse in animal models, suggesting potential as an anti-addiction medication .
- Serotonin Receptors : Preliminary studies suggest anxiolytic and antidepressant-like properties, indicating its utility in treating psychiatric conditions.
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.
| Parameter | Value |
|---|---|
| Fraction Absorbed (Fa%) | 70% (moderate absorption) |
| Volume of Distribution (Vss) | 4.9 L/kg (moderate distribution) |
| Blood Clearance (Clb) | 32.9 mL/min/kg (moderate clearance) |
| Half-Life (T1/2) | 2.3 hours |
| Bioavailability (F%) | 49% |
These parameters indicate a favorable pharmacokinetic profile for further development as a therapeutic agent .
Case Studies
- Neuropharmacological Studies : In vitro assays demonstrated that this compound can modulate receptor activity at both dopamine and serotonin receptors, suggesting implications for treating conditions like depression and anxiety disorders.
- Addiction Models : Animal studies have shown that compounds similar to this compound can reduce drug-seeking behavior in models of addiction, highlighting their potential role in addiction therapies .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 7-Methoxy-5-azaspiro[2.4]heptane | Contains methoxy group | Different receptor interaction profile |
| 7,7-Difluoro-5-azaspiro[2.4]heptane | Difluorination at the 7-position | Potential enzyme inhibition activity |
| 1,2,4-Triazolyl derivatives | Incorporates triazole ring | High selectivity for D3 receptor |
This comparative analysis reveals that while these compounds share structural similarities, their distinct modifications lead to varied biological activities and therapeutic potentials .
Q & A
Q. How is this compound utilized in the synthesis of HCV protease inhibitors?
- Methodological Answer : The compound serves as a rigid scaffold in Ledipasvir intermediates, where its spirocyclic geometry aligns substituents for optimal NS5A protein binding. Key steps include Suzuki-Miyaura coupling of the spirocyclic amine with fluorenyl-benzimidazole fragments, followed by HCl salt formation for crystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
